4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine
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Overview
Description
4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is a heterocyclic compound that features a unique combination of pyridine, thiazole, and pyrimidine rings
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure with the compound, are known to interact with their targets through various mechanisms, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-2-(pyridin-4-yl)-1,3-thiazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyridine: Similar structure but lacks the pyrimidine ring.
4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]benzene: Contains a benzene ring instead of pyrimidine.
Uniqueness: 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity enhances its potential as a versatile compound in various research fields .
Properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-5-pyrimidin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-9-12(11-4-7-15-8-16-11)18-13(17-9)10-2-5-14-6-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYQTBQGJVTGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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